![molecular formula C14H15N3O2S B2913897 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1351473-05-6](/img/structure/B2913897.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
However, the included papers discuss various aspects of drug research and applications, such as the metabolism and genetic differences in drug processing (Li-zi Zhao & G. Pickering, 2011), environmental protection by removing pharmaceuticals from water (C. Igwegbe et al., 2021), and the exploration of novel mechanisms of action for pain management (N. Ohashi & T. Kohno, 2020). These areas of research are critical for developing new therapeutic strategies and understanding the broader implications of pharmaceuticals on health and the environment.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, it prevents the dephosphorylation of the insulin receptor and leptin receptor, thus promoting the signaling of these pathways . The downstream effects include enhanced glucose uptake and increased energy expenditure, which can help in the management of Type II diabetes .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of PTP1B by this compound leads to enhanced insulin and leptin signaling. This results in improved glucose homeostasis and energy balance, thereby helping in the management of Type II diabetes .
properties
IUPAC Name |
N-(2-acetylimino-3-prop-2-enyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-4-7-17-12-6-5-11(15-9(2)18)8-13(12)20-14(17)16-10(3)19/h4-6,8H,1,7H2,2-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMSHHZCJIWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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